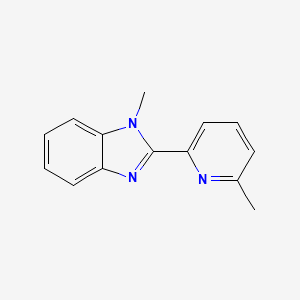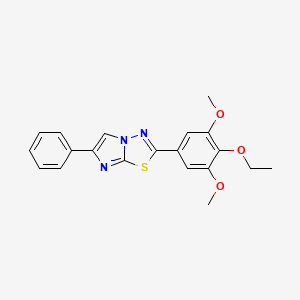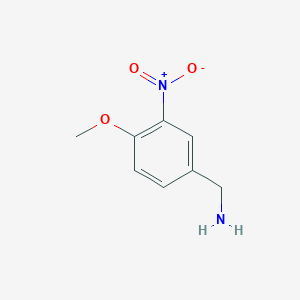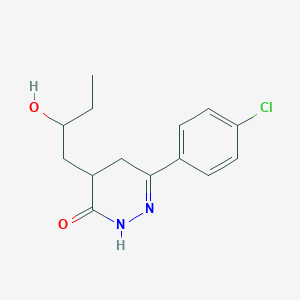![molecular formula C8H7N5O4 B12932607 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitrohydrazinyl group and the carboxylic acid moiety makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of 2-aminopyridine with nitrohydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrohydrazinyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitrohydrazinyl group can form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the nitrohydrazinyl group but shares the core structure.
3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid: Contains an amino group instead of the nitrohydrazinyl group.
3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid: Contains a nitro group but lacks the hydrazinyl moiety.
Uniqueness
The presence of both the nitrohydrazinyl group and the carboxylic acid moiety in 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid makes it unique compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H7N5O4 |
|---|---|
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
3-[amino(nitro)amino]imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N5O4/c9-12(13(16)17)7-6(8(14)15)10-5-3-1-2-4-11(5)7/h1-4H,9H2,(H,14,15) |
Clé InChI |
HETPQZFWJNSHGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(N2C=C1)N(N)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


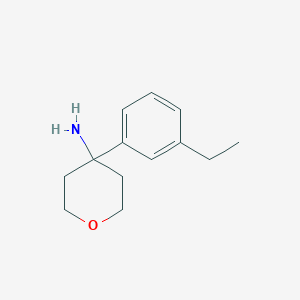
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
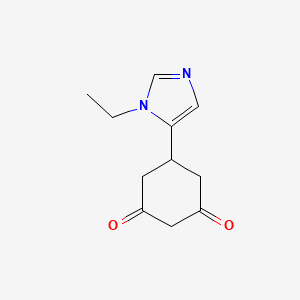

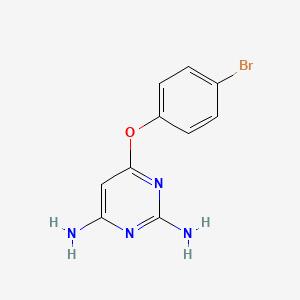

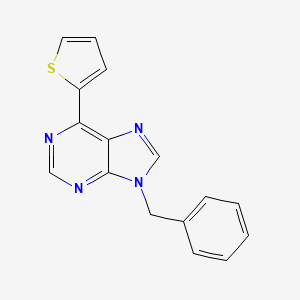
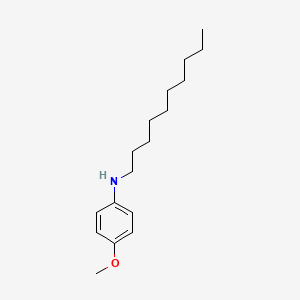
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
